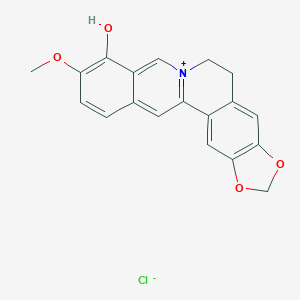

Berberrubine

Vue d'ensemble

Description

Berberrubine is an active metabolite of berberine . It is used for research and development purposes .

Synthesis Analysis

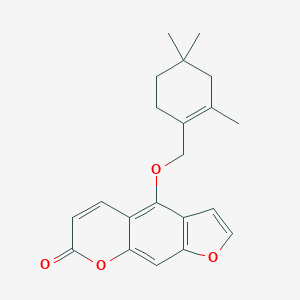

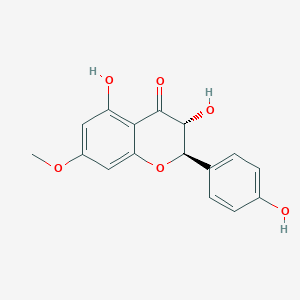

Berberrubine and its hydrogenated analogs have been modified at different positions with various substituents . The synthesis of berberine derivatives has been studied for their antiviral activity . Berberine itself and its 12-nitro and 9-O derivatives having heterocyclic motifs in the substituent were shown to have the highest antiviral activity .Molecular Structure Analysis

The molecular formula of Berberrubine is C19H16ClNO4 .Chemical Reactions Analysis

Berberrubine is transformed through CYP450 isoenzymes . CYP2D6, CYP1A2, and CYP3A4 seem to be the dominant CYP450 isoenzymes transforming Berberrubine into its metabolites .Physical And Chemical Properties Analysis

Berberrubine is a yellow solid, with a melting point of 145.1–146.7°C . It is soluble in hot water, slightly soluble in cold water or ethanol, and insoluble in benzene, ether, chloroform, and other organic solvents .Applications De Recherche Scientifique

Berberrubine is a naturally occurring alkaloid compound found in various plant parts and has been linked to numerous health benefits . Here are some of its applications in scientific research:

-

Diabetes Treatment

- Field : Endocrinology

- Application : Berberrubine has been used in the treatment of diabetes . It has a positive effect on several physiological processes, including glucose and lipid metabolism .

- Methods : Both animal and clinical researches have demonstrated the therapeutic effects of Berberrubine on diabetes .

- Results : Berberrubine has shown to augment insulin responsiveness .

-

Cardiovascular Diseases

- Field : Cardiology

- Application : Berberrubine has been used in the treatment of cardiovascular diseases .

- Methods : It has exhibited the capacity to ameliorate cardiac performance, diminish arterial blood pressure and serum cholesterol concentrations .

- Results : Berberrubine has shown to have a positive effect on endothelial function .

-

Cancer Treatment

-

Anti-Inflammatory

-

Antioxidant

-

Anti-Apoptotic

-

Vascular Diseases

- Field : Cardiovascular Pharmacology

- Application : Berberrubine has shown potential as an alternative therapeutic strategy for vascular diseases .

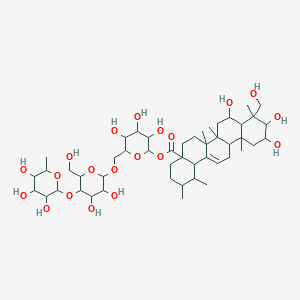

- Methods : Berberrubine shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .

- Results : Berberrubine has shown to have a positive effect on vascular diseases .

-

Metabolic Diseases

- Field : Endocrinology

- Application : Berberrubine has shown effectiveness in the treatment of metabolic diseases .

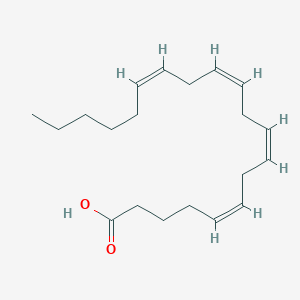

- Methods : Berberrubine is mainly focused on its application in metabolic diseases. In randomized clinical trials, berberine has reduced blood glucose, HbA1c, insulin, total cholesterol, HDL-C, LDL-C, and triacylglycerides .

- Results : Berberrubine has shown to have a positive effect on metabolic diseases .

-

Vascular Diseases

- Field : Cardiovascular Pharmacology

- Application : Berberrubine has shown potential as an alternative therapeutic strategy for vascular diseases .

- Methods : Berberrubine shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .

- Results : Berberrubine has shown to have a positive effect on vascular diseases .

-

Antiviral Properties

- Field : Virology

- Application : Berberrubine has been studied for its antiviral properties .

- Methods : The antiviral properties of Berberrubine were evaluated by studying its effects on viral replication .

- Results : The studies suggest that Berberrubine loses its antiviral properties when chemically modified, in most cases .

Safety And Hazards

Propriétés

IUPAC Name |

17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4.ClH/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21;/h2-3,6-9H,4-5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFSYEVKFOOLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Berberrubine chloride | |

CAS RN |

15401-69-1 | |

| Record name | Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15401-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berberrubine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015401691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berberrubine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

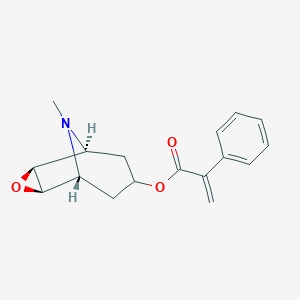

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.